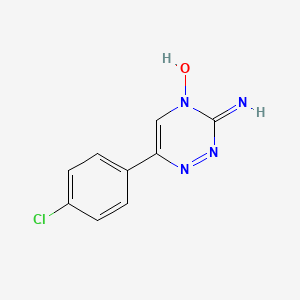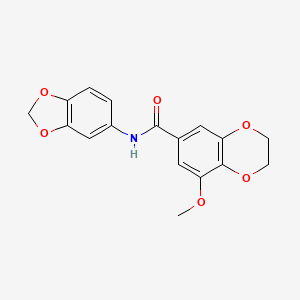![molecular formula C25H22ClN3O3 B11059935 3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11059935.png)
3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with chlorophenyl and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylhydrazine: This intermediate is synthesized by reacting 3-chloronitrobenzene with hydrazine hydrate under reflux conditions.
Formation of pyrazoloquinazoline core: The 3-chlorophenylhydrazine is then reacted with 2-aminobenzonitrile in the presence of a base, such as sodium ethoxide, to form the pyrazoloquinazoline core.
Substitution reactions: The core compound undergoes further substitution reactions with methoxymethyl chloride and 4-methoxyphenylboronic acid under palladium-catalyzed conditions to introduce the methoxymethyl and methoxyphenyl groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, anticancer, and antimicrobial properties, although further research is needed to confirm these effects.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be compared with other similar compounds, such as:
4(3H)-quinazolinone: This compound shares the quinazolinone core but lacks the pyrazole ring and specific substitutions found in the target compound.
3-chloro-4-methoxyphenyl isocyanate: This compound contains the chlorophenyl and methoxy groups but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological and chemical properties.
Properties
Molecular Formula |
C25H22ClN3O3 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C25H22ClN3O3/c1-31-14-21-24(16-4-3-5-18(26)10-16)25-27-13-20-22(29(25)28-21)11-17(12-23(20)30)15-6-8-19(32-2)9-7-15/h3-10,13,17H,11-12,14H2,1-2H3 |
InChI Key |
CLPWOJAMQSNCPI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Pyridin-4-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B11059853.png)
![6-nitro-2-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11059856.png)
![5'-chloro-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B11059863.png)

![3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]pyridine](/img/structure/B11059870.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11059876.png)
![1-adamantylmethyl 4-({[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B11059887.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(E)methylylidene]bis(2-amino-6-methoxyphenol)](/img/structure/B11059892.png)
![4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11059905.png)

![diethyl (2E)-2-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11059924.png)

![Methyl 4-{3-[1'-(methylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B11059933.png)
![Ethyl 1'-{1-[4-(butoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4,4'-bipiperidine-1-carboxylate](/img/structure/B11059939.png)
